molecular formula C6H16BrNO B14131143 N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide CAS No. 4535-70-0

N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide

Cat. No.: B14131143
CAS No.: 4535-70-0
M. Wt: 198.10 g/mol
InChI Key: NPKGNOMIQQLCSL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide can be synthesized through a reaction involving N,N-dimethylethanolamine and ethyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction proceeds as follows:

N,N-dimethylethanolamine+ethyl bromideN-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide\text{N,N-dimethylethanolamine} + \text{ethyl bromide} \rightarrow \text{this compound} N,N-dimethylethanolamine+ethyl bromide→N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium chloride or potassium iodide, typically in an aqueous or alcoholic medium.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous conditions.

Major Products

    Substitution Reactions: N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride or iodide.

    Oxidation Reactions: Corresponding ketones or aldehydes.

    Reduction Reactions: Secondary or tertiary amines.

Scientific Research Applications

N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane permeability and ion transport.

    Medicine: Investigated for its potential use as an antimicrobial agent.

    Industry: Utilized in the formulation of surfactants and detergents.

Mechanism of Action

The mechanism of action of N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide involves its interaction with cell membranes and proteins. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, altering their permeability. This can lead to the disruption of cellular processes and, in the case of antimicrobial applications, the death of microbial cells.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-hydroxy-N,N-dimethylethan-1-aminium chloride
  • N-Methyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide
  • N,N-Dimethyl-2-hydroxyethanaminium chloride

Uniqueness

N-Ethyl-2-hydroxy-N,N-dimethylethan-1-aminium bromide is unique due to its specific ethyl group attached to the nitrogen atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

CAS No.

4535-70-0

Molecular Formula

C6H16BrNO

Molecular Weight

198.10 g/mol

IUPAC Name

ethyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C6H16NO.BrH/c1-4-7(2,3)5-6-8;/h8H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

NPKGNOMIQQLCSL-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CCO.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.